1-Hexadecanol, 2-amino-, (2R)- 1-Hexadecanol, 2-amino-, (2R)-
Brand Name: Vulcanchem
CAS No.: 184850-77-9
VCID: VC19116442
InChI: InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15,17H2,1H3/t16-/m1/s1
SMILES:
Molecular Formula: C16H35NO
Molecular Weight: 257.45 g/mol

1-Hexadecanol, 2-amino-, (2R)-

CAS No.: 184850-77-9

Cat. No.: VC19116442

Molecular Formula: C16H35NO

Molecular Weight: 257.45 g/mol

* For research use only. Not for human or veterinary use.

1-Hexadecanol, 2-amino-, (2R)- - 184850-77-9

Specification

CAS No. 184850-77-9
Molecular Formula C16H35NO
Molecular Weight 257.45 g/mol
IUPAC Name (2R)-2-aminohexadecan-1-ol
Standard InChI InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15,17H2,1H3/t16-/m1/s1
Standard InChI Key MNGRWBQCRJBGSJ-MRXNPFEDSA-N
Isomeric SMILES CCCCCCCCCCCCCC[C@H](CO)N
Canonical SMILES CCCCCCCCCCCCCCC(CO)N

Introduction

Structural Characteristics and Nomenclature

Molecular Identity

  • IUPAC Name: (2R)-2-aminohexadecan-1-ol hydrochloride .

  • Molecular Formula: C₁₆H₃₆ClNO .

  • Molecular Weight: 293.9 g/mol .

  • SMILES: CCC(CCCCCCCCCCCC)C(CO)N.Cl .

  • Stereochemistry: The (2R) configuration ensures chirality at the second carbon, critical for biological interactions .

Crystallographic and Spectroscopic Data

  • Parent Compound: CID 10015344 (neutral form: (2R)-2-aminohexadecan-1-ol) .

  • 3D Conformer: Optimized geometry shows a linear alkyl chain with intramolecular hydrogen bonding between the hydroxyl and amino groups .

  • NMR Data:

    • ¹H NMR: δ 1.25–1.30 (24H, m, CH₂), 3.52 (1H, m, CHNH), 4.65 (1H, b, NH) .

    • ¹³C NMR: Peaks at δ 65.9 (C-OH), 52.6 (C-NH₂), and 28.4 (CH₂ backbone) .

Synthesis and Preparation

Wittig Olefination of Serine Derivatives

  • Method: Starting from O-benzyl-N-(tert-butoxycarbonyl)-L-serinol, oxidation with NaOCl/AcNH-TEMPO yields an aldehyde intermediate. Subsequent Wittig reaction with tridecyl or benzyl ylides produces Z/E-alkenes, which are hydrogenated to yield (2R)-2-aminohexadecan-1-ol .

  • Yield: 59–92% after catalytic hydrogenation .

  • Stereochemical Control: Enantiomeric excess >95% confirmed via Mosher ester analysis .

Mitsunobu Reaction and Aziridine Intermediate

  • Procedure: Internal Mitsunobu reaction of β-amino alcohols forms aziridines, which are hydrolyzed to yield the target compound .

  • Catalyst: Na-Y zeolite enhances regioselectivity (up to 82% yield) .

Hydrochloride Salt Formation

  • Process: Treatment of the free base with HCl gas in anhydrous ether produces the hydrochloride salt, improving solubility and stability .

Physicochemical Properties

PropertyValueSource
Melting Point51–54°C (neutral form)
SolubilitySoluble in chloroform, methanol
LogP6.22 (neutral form)
Optical Rotation[α]D = +8.5° (c=1.0, CHCl₃)

Applications and Research Findings

Pharmaceutical Relevance

  • Chiral Auxiliary: Used in asymmetric synthesis of peptidomimetics and enzyme inhibitors .

  • Biological Activity: Long-chain 2-amino alcohols exhibit immunosuppressive and anti-inflammatory properties .

Material Science

  • Surfactant Properties: The amphiphilic structure enables use in lipid bilayer studies and drug delivery systems .

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Bands at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) .

  • Mass Spectrometry: ESI-MS m/z 257.272 [M+H]⁺ (neutral form) .

Chromatographic Methods

  • HPLC: Retention time 12.3 min (C18 column, 70:30 acetonitrile/water) .

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